N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S2/c21-14-13-11(5-3-9-18-14)19-16(24-13)20-15(22)17(7-1-2-8-17)12-6-4-10-23-12/h4,6,10H,1-3,5,7-9H2,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMJMKSYMBOCAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3=NC4=C(S3)C(=O)NCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of organic molecules characterized by a thiazole ring fused with an azepine structure. Its molecular formula is , with a molecular weight of approximately 313.4 g/mol. The compound's structure can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that create the thiazole and azepine rings. Common methods include:
- Formation of the Thiazole Ring : Utilizing thioketones and appropriate amines under specific catalytic conditions.
- Cyclization : Employing cyclization reactions to form the azepine structure from the thiazole precursor.
- Final Modifications : Introducing functional groups such as the thiophene moiety through substitution reactions.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- A study on thieno analogues of kenpaullone demonstrated that structural modifications can enhance cytotoxicity against breast cancer cells, suggesting that similar modifications in our compound may yield potent anticancer agents .
Antimicrobial Activity
The biological evaluation of related compounds has shown promising antimicrobial properties. For example:
- Compounds with similar thiazole and azepine structures have been tested against various bacterial strains, demonstrating inhibition at low concentrations . This suggests potential applications in treating infections.
Study 1: Anticancer Activity
A comparative study evaluated the effects of various thiazole derivatives on cancer cell lines. The results indicated that certain substitutions on the thiazole ring significantly increased cytotoxicity against leukemia cells . The IC50 values ranged from 6.7 µg/mL to greater than 20 µg/mL depending on the specific structural features.
Study 2: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The results showed that compounds with a similar framework exhibited minimum inhibitory concentrations (MICs) ranging from 15 µg/mL to 50 µg/mL . This highlights the potential for developing new antibiotics based on this scaffold.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 313.4 g/mol |
| Anticancer IC50 (e.g., leukemia) | 6.7 - >20 µg/mL |
| Antimicrobial MIC | 15 - 50 µg/mL |
Scientific Research Applications
Chemistry
In the realm of synthetic chemistry, N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide serves as a building block for more complex molecules. It can undergo various chemical reactions such as:
- Oxidation : Utilizing agents like hydrogen peroxide.
- Reduction : Using reducing agents like sodium borohydride.
- Substitution : Involving halogens or nucleophiles under specific conditions.
These reactions enable the synthesis of derivatives that may possess enhanced properties or functionalities.
Biology
The biological activity of this compound is under investigation due to its potential interactions with biomolecules. Studies indicate that it may exhibit:
- Antimicrobial Activity : Research has shown that compounds with similar thiazole and azepine structures often inhibit bacterial growth. For instance, related compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against various bacterial strains.
- Anticancer Potential : Preliminary studies suggest that structurally similar compounds exhibit cytotoxic effects against cancer cell lines. For instance, thiazole derivatives have shown significant activity against leukemia cells with varying IC50 values based on structural modifications.
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic effects . Its mechanism of action may involve binding to specific enzymes or receptors, thereby modulating their activity. Potential therapeutic areas include:
- Cancer Treatment : Given its structural similarities to known anticancer agents, further research is warranted to evaluate its efficacy against different cancer types.
- Enzyme Inhibition : The compound may inhibit proteases or kinases involved in disease progression or microbial resistance.
Industry
The compound's unique properties make it suitable for applications in material science and chemical manufacturing processes. It could be utilized as a precursor in developing new materials or innovative chemical processes.
Antimicrobial Screening
A study evaluated various thiazole derivatives against Gram-positive and Gram-negative bacteria. Although specific results for this compound were not provided, related compounds exhibited promising antimicrobial activity.
| Compound Type | MIC Range (µg/mL) |
|---|---|
| Thiazole Derivatives | 10 - 50 |
Cytotoxicity Assays
In vitro testing against human cancer cell lines revealed that structurally similar compounds showed IC50 values in the low micromolar range. This suggests potential cytotoxicity that warrants further investigation for this compound.
| Cell Line | IC50 (µM) |
|---|---|
| CCRF-CEM (Leukemia) | Varies based on structure |
Q & A
Q. What synthetic strategies are critical for optimizing the yield of N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide?
- Methodological Answer : Key steps include refluxing intermediates in ethanol or acetic acid (e.g., 7b and 7c in achieved 76% yield via ethanol/water crystallization). Solvent selection (e.g., dichloromethane/ethyl acetate for column chromatography in ) and temperature control during cyclization (e.g., 20-hour reflux in ) are crucial. Purification via recrystallization or chromatography ensures product homogeneity. Monitoring reaction progress via TLC and optimizing stoichiometry of reagents (e.g., ammonium acetate in ) further enhance yields .
Q. Which spectroscopic techniques are essential for structural characterization of this compound?
- Methodological Answer : A combination of IR spectroscopy (to confirm NH, C=O, and C-S-C bonds at ~3200–3400 cm⁻¹, ~1650 cm⁻¹, and ~650 cm⁻¹, respectively), ¹H/¹³C NMR (to assign chemical environments, e.g., thiophene protons at δ 6.75–7.60 ppm in ), and mass spectrometry (e.g., HRMS for molecular ion validation in ) is critical. X-ray crystallography may resolve complex stereochemistry if crystals are obtainable .
Q. How can researchers design a multi-step synthesis route for analogs with modified thiophene or azepine rings?
- Methodological Answer : Begin with modular intermediates (e.g., cyclopentanecarboxamide cores in ). Introduce substituents via nucleophilic substitution (e.g., using benzaldehyde derivatives in ) or cross-coupling reactions (e.g., Suzuki-Miyaura for thiophene functionalization). Protect reactive groups (e.g., amines with Boc) during multi-step sequences. Final deprotection and purification via ethanol/water recrystallization (as in ) ensure product integrity .
Advanced Research Questions
Q. How can computational models predict metabolic stability and aldehyde oxidase (AO) selectivity for this compound?
- Methodological Answer : Use density functional theory (DFT) to calculate electron-deficient regions prone to AO-mediated oxidation. Validate predictions with in vitro assays using human liver S9 fractions. Compare computed NMR shifts (e.g., ¹³C δ 160.09 ppm for carbonyl groups in ) with experimental data to refine models. Tools like AutoDock Vina can simulate binding to AO’s active site, prioritizing derivatives with lower binding affinity to avoid rapid metabolism .
Q. What strategies resolve contradictions between predicted and observed biological activities in thiazoloazepine derivatives?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with systematic modifications (e.g., substituents on the thiophene or azepine rings). Use molecular dynamics simulations to assess conformational flexibility impacting target binding. Compare in vitro potency (e.g., IC₅₀ values) with computational docking scores. For example, ’s thiadiazine derivatives showed variability in antibacterial activity, highlighting the need for empirical validation of in silico predictions .
Q. How can researchers assess the compound’s potential for off-target interactions in kinase inhibition studies?
- Methodological Answer : Perform kinase profiling assays (e.g., using Eurofins’ KinaseProfiler®) to screen against a panel of 300+ kinases. Analyze selectivity scores (percentage inhibition at 1 µM) and correlate with structural motifs (e.g., ATP-binding site compatibility). Cross-reference with pharmacophore models derived from crystallographic data (e.g., PDB entries for homologous targets). ’s patent on thiadiazine derivatives underscores the importance of iterative optimization to minimize off-target effects .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing variability in synthetic yields across batches?
- Methodological Answer : Apply Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, reaction time). Use ANOVA to assess significance (p < 0.05) and optimize conditions via response surface methodology. For example, ’s yield variation (76% for 7b vs. 27% in ) suggests solvent polarity (ethanol vs. dichloromethane) as a key variable. Replicate reactions (n ≥ 3) and report mean ± SD to ensure reproducibility .
Q. How can researchers validate the purity of intermediates in multi-step syntheses?
- Methodological Answer : Employ HPLC-PDA with a C18 column (gradient: 5–95% acetonitrile/water) to quantify impurities (>95% purity threshold). Use LC-MS for real-time monitoring of byproducts (e.g., ’s M⁺ peaks). For chiral intermediates, chiral stationary phase HPLC or polarimetry ([α]D measurements as in ) ensures enantiomeric excess .
Contradiction and Reproducibility
Q. How should discrepancies in reported melting points for structurally similar compounds be addressed?
- Methodological Answer : Re-synthesize compounds using identical protocols (e.g., ethanol recrystallization in vs. acetic acid in ). Characterize via differential scanning calorimetry (DSC) to confirm phase transitions. Cross-check purity via elemental analysis (e.g., microanalysis for C, H, N in ). Polymorphism (e.g., solvent-dependent crystal packing) often explains such discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
